molecular formula C17H20N4O B2964023 (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide CAS No. 1798405-71-6

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide

Cat. No.: B2964023
CAS No.: 1798405-71-6
M. Wt: 296.374
InChI Key: WFNRJLHUFZWERV-MDZDMXLPSA-N
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Description

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a dimethylamino group and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Phenylprop-2-enamide Formation: The final step involves the condensation of the pyrimidine derivative with cinnamaldehyde to form the phenylprop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenylprop-2-enamide moiety.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrimidine or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group may facilitate binding to specific sites, while the phenylprop-2-enamide moiety can interact with hydrophobic regions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-3-phenylprop-2-enamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the dimethylamino group and the phenylprop-2-enamide moiety provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(E)-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-11-15(20-17(19-13)21(2)3)12-18-16(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRJLHUFZWERV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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